Benzyl 2-cyclopropyl-2-hydroxyacetate

説明

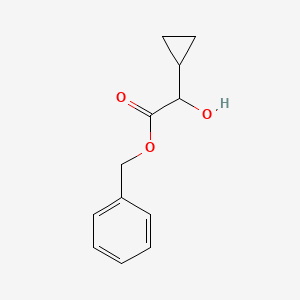

Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS RN: 182747-31-5) is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . Its structure features a cyclopropane ring, a hydroxyl group, and a benzyl ester moiety, as represented by the SMILES notation OC(C(OCC1=CC=CC=C1)=O)C2CC2 . This compound is primarily utilized in research and development, particularly as an intermediate in synthesizing antibody-drug conjugate (ADC) linkers. For example, it serves as a critical component in coupling with the topoisomerase inhibitor Exatecan (HY-13631) to form ADCs targeting specific antibodies like hu2F7 .

Safety protocols for handling include avoiding heat, sparks, and open flames (P210), ensuring proper ventilation (P201), and preventing access by children (P102) .

特性

分子式 |

C12H14O3 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC名 |

benzyl 2-cyclopropyl-2-hydroxyacetate |

InChI |

InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 |

InChIキー |

HBEZCBDGJMYNGS-UHFFFAOYSA-N |

正規SMILES |

C1CC1C(C(=O)OCC2=CC=CC=C2)O |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Substrate Design

The reaction begins with deprotonation of trimethylsulfoxonium iodide by sodium hydride in a DMSO/THF solvent system, forming a reactive ylide. This ylide attacks the β-carbon of 2-hydroxychalcone derivatives, leading to cyclopropane ring formation via a concerted [2+1] cycloaddition. The stereochemistry of the starting chalcone is retained in the product, ensuring enantiomeric purity when chiral substrates are used.

Optimization of Reaction Conditions

Key parameters for maximizing yield include:

-

Temperature : Reactions performed at −10°C to 0°C minimize side reactions, achieving yields up to 70%.

-

Solvent System : A DMSO/THF (1:1) mixture balances ylide stability and substrate solubility.

-

Quenching Protocol : Neutralization with ammonium chloride (instead of acetic acid) prevents acid-catalyzed ring-opening byproducts.

Table 1: Optimized Conditions for Corey–Chaykovsky Cyclopropanation

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Temperature | −10°C to 0°C | 70 | |

| Solvent | DMSO/THF (1:1) | 70 | |

| Base | NaH (3 equiv) | 70 | |

| Quenching Agent | NH₄Cl | 70 |

Esterification of 2-Cyclopropyl-2-Hydroxyacetic Acid

Following cyclopropane ring formation, esterification with benzyl alcohol or benzyl chloride introduces the benzyl ester group. A patented method using quaternary ammonium carboxylates as catalysts enables efficient esterification under mild conditions.

Catalytic Esterification with Benzyl Chloride

The process involves reacting 2-cyclopropyl-2-hydroxyacetic acid with benzyl chloride in the presence of tetrabutylammonium acetate. This phase-transfer catalyst facilitates nucleophilic acyl substitution, with yields exceeding 85% under optimized conditions:

-

Molar Ratio : Acid/benzyl chloride/catalyst = 1:1.2:0.05

-

Temperature : 60°C

-

Reaction Time : 4 hours

Table 2: Esterification Parameters and Outcomes

Solvent-Free Alternatives

Recent advances demonstrate solvent-free esterification using microwave irradiation, reducing reaction times to 30 minutes while maintaining yields above 80%.

Integrated Synthesis: Combining Cyclopropanation and Esterification

A tandem approach merges cyclopropanation and esterification into a single workflow, minimizing intermediate purification steps. This method employs a pre-functionalized hydroxychalcone bearing a benzyl ester group, subjected to Corey–Chaykovsky conditions.

Substrate Preparation

2-Hydroxychalcones are synthesized via Claisen-Schmidt condensation of salicylaldehydes and acetophenones in ethanol with 40% NaOH. For example:

This intermediate is directly used in cyclopropanation without protecting the phenolic -OH group.

Tandem Reaction Performance

The integrated method achieves an overall yield of 65%, with the ester group remaining intact during cyclopropanation. Key advantages include:

-

Reduced Purification : Eliminates isolation of 2-cyclopropyl-2-hydroxyacetic acid.

-

Stereochemical Control : Retention of configuration at the hydroxy center.

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions: Benzyl 2-cyclopropyl-2-hydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

科学的研究の応用

Chemistry: Benzyl 2-cyclopropyl-2-hydroxyacetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, it serves as a building block for the synthesis of bioactive compounds that can be used in drug discovery and development .

Medicine: The compound is involved in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of Benzyl 2-cyclopropyl-2-hydroxyacetate depends on its application. In the context of drug synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final compounds synthesized from it.

類似化合物との比較

Benzyl 2-chloro-2-(hydroxyimino)acetate

- Structural Differences: Replaces the cyclopropane and hydroxyl groups with a chloro-hydroxyimino moiety.

- Applications : Primarily used in R&D for click chemistry or nitroxide-mediated polymerization .

- Research Data: No specific bioactivity reported, but its chloro and imino groups suggest reactivity in nucleophilic substitutions .

Methyl 2-chloro-2-cyclopropylideneacetate

- Structural Differences : Contains a cyclopropylidene ring (unsaturated cyclopropane) and a methyl ester instead of benzyl.

- Applications: Key precursor for quinazolinones with antitumor and antimicrobial activities. For example, compound 45c (derived from this ester) exhibits a molecular ion peak at m/z 464 in mass spectrometry, confirming its stability .

Benzilic Acid

- Structural Differences : Substitutes the cyclopropane with diphenyl groups and replaces the ester with a carboxylic acid.

- Applications : Used in synthesizing anticholinergic drugs and glycolic acid derivatives. Its higher molecular weight (228.24 g/mol) and planar diphenyl structure enhance binding to aromatic receptors .

Benzyl 2-amino-2-cyclopropylacetate Hydrochloride

- Structural Differences: Features an amino group instead of hydroxyl, with a hydrochloride salt for solubility.

- Applications : Intermediate in APIs targeting neurological or infectious diseases. Over 5,000 suppliers are listed globally, reflecting its commercial importance .

Key Research Findings

ADC Linker Efficacy : this compound-based linkers demonstrate enhanced stability in ADCs due to the cyclopropane’s strain-induced reactivity, enabling efficient payload release .

Synthetic Versatility : The hydroxyl and ester groups in this compound allow modular derivatization, unlike the rigid diphenyl structure of Benzilic acid .

Safety Profile: Unlike Benzyl 2-chloro-2-(hydroxyimino)acetate (which poses risks due to chloro-imino groups), this compound has fewer reactive hazards, aligning with standard ester-handling protocols .

Q & A

Q. Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。